PaTMK Inhibition vs. Optimized Leads
The compound (hit 1) demonstrates an IC₅₀ of 58 μM against Pseudomonas aeruginosa thymidylate kinase (PaTMK), identifying it as a validated hit for further optimization . In contrast, subsequent lead compounds developed from this hit (e.g., compounds 46, 47, 48, and 56) exhibit IC₅₀ values in the 100-200 nM range, representing a 290- to 580-fold improvement in potency . This data establishes the compound as a foundational hit, essential for structure-activity relationship (SAR) studies and rational lead optimization, rather than a final optimized lead.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 58 μM |
| Comparator Or Baseline | Lead Compounds 46, 47, 48, 56: IC₅₀ = 100-200 nM |
| Quantified Difference | 290- to 580-fold lower potency (higher IC₅₀) |
| Conditions | PaTMK enzyme inhibition assay, 40 mM HEPES, pH 8.0, 80 mM KCl, 1.6 mM MgCl₂, 25°C |
Why This Matters
This quantitative difference clarifies the compound's role as a validated hit for SAR optimization rather than a final lead, guiding procurement for specific research phases.
